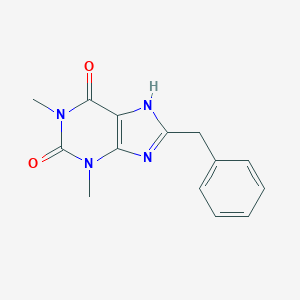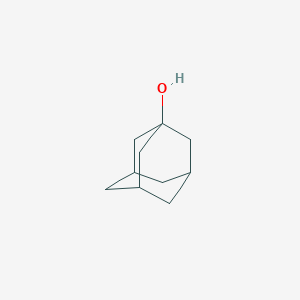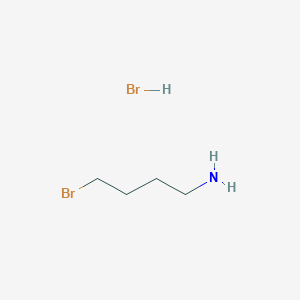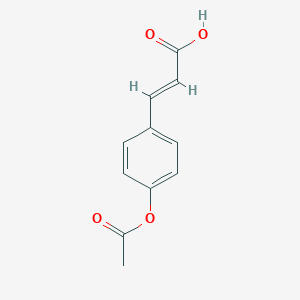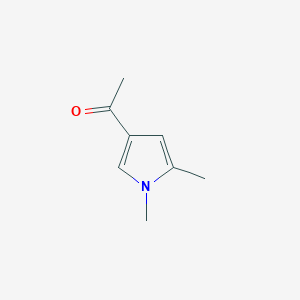
1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in various research studies. In one study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. The compound synthesized was 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which is structurally related to the compound of interest, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. The synthesis process involved the use of spectroscopic techniques for structural characterization, including 1H and 13C NMR and FT-IR, and was confirmed by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized pyrrole derivative was extensively studied using various techniques. Single-crystal X-ray diffraction provided a clear picture of the compound's structure. Additionally, computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level in both gas phase and polarizable continuum model were performed to predict the spectral and geometrical data of the compound. These studies showed a high correlation of over 99% between the experimental and predicted spectroscopic data. The molecular structure was further analyzed through Hirshfeld surface analysis and electrostatic potential surfaces (EPS) investigations, which provided insights into the closest contacts between active atoms of the compound .
Chemical Reactions Analysis
The electrochemical study of the synthesized pyrrole derivative revealed its potential as a corrosion inhibitor. The compound exhibited good inhibition efficiency on the steel S300 surface by blocking the active sites. This suggests that the compound can participate in chemical reactions that lead to the formation of a protective layer on metal surfaces, thus preventing corrosion .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The compound's ability to act as a corrosion inhibitor indicates its stability and reactivity in an electrochemical environment. The theoretical studies, including DFT, provide a comprehensive understanding of the compound's electronic properties, such as its energy levels and electron distribution, which are crucial for predicting its reactivity and interactions with other molecules. The vibrational analysis of related compounds suggests the possibility of dimer formation in the solid state through intermolecular hydrogen bonding, which could also be relevant for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone .
科学的研究の応用
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, due to their unique surface-active properties, play a crucial role in enhancing the performance of surfactants. The interaction of pyrrolidone's functional group with various hydrophobes improves water solubility, compatibility, and solvency in surfactants. This versatility makes pyrrolidone derivatives invaluable in industrial and academic research for developing surfactants with improved performance and reduced toxicity (Login, 1995).
Supramolecular Chemistry
Calix[4]pyrroles, closely related to pyrrole scaffolds, are used in the construction of supramolecular capsules due to their ease of synthesis and structural analogy to calix[4]arenes. These capsules exhibit unique properties for binding electron-poor guests, showcasing the potential of pyrrole derivatives in developing new materials for chemical sensing and separation technologies (Ballester, 2011).
Bioactive Heterocyclic Compounds
Pyrrolones, structurally related to pyrroles, are recognized for their broad spectrum of biological activities. Their medicinal significance is highlighted by various synthetic approaches to pyrrolones, underpinning their role as potent medicinal scaffolds in drug development (Ali et al., 2014).
Alternative Fuels
Dimethyl ether (DME), an ether derivative, is explored as an alternative fuel for compression ignition engines, demonstrating the potential of oxygenated compounds (related in functionality to pyrroles) in addressing environmental conservation and energy security concerns. The review covers DME's combustion performance, emission characteristics, and the technological adaptations required for its application in automotive engines (Park & Lee, 2014).
Flame Retardants
The study of novel brominated flame retardants (NBFRs), including compounds structurally analogous to pyrroles, underscores the importance of research on their occurrence in indoor environments, consumer goods, and their potential risks. This critical review emphasizes the need for more comprehensive data on NBFRs to understand their environmental impact and health implications (Zuiderveen et al., 2020).
特性
IUPAC Name |
1-(1,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(7(2)10)5-9(6)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAYBBQHLHGXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

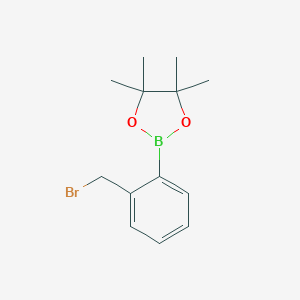
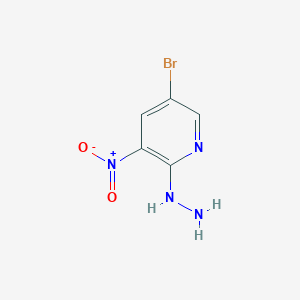
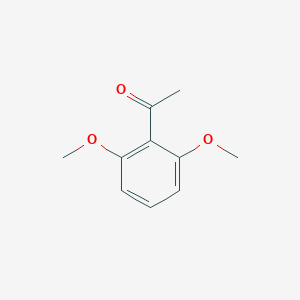

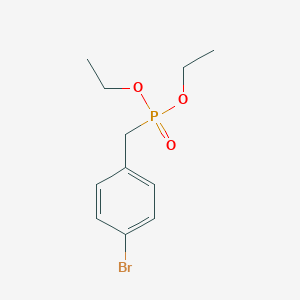
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
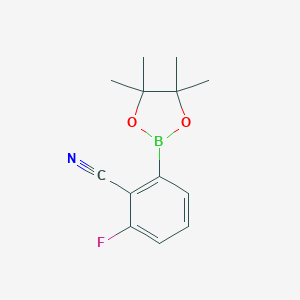
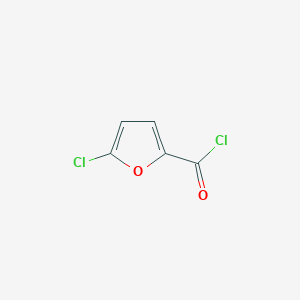
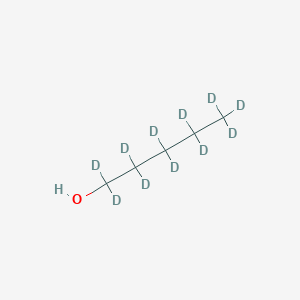
![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)
